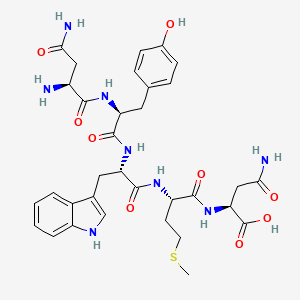
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- is a peptide compound composed of five amino acids: L-asparagine, L-asparaginyl, L-tyrosyl, L-tryptophyl, and L-methionyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-methionyl, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-tryptophyl, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for L-tyrosyl, L-asparaginyl, and L-asparagine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
化学反応の分析
Types of Reactions
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents such as carbodiimides for amide bond formation.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to interfere with amino acid metabolism in cancer cells.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain biochemical reactions.
作用機序
The mechanism of action of L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to enzymes and receptors involved in amino acid metabolism and cellular signaling.
Pathways: It may inhibit the synthesis of proteins by depleting essential amino acids, leading to cell death in certain cancer cells.
類似化合物との比較
Similar Compounds
L-Asparagine: A single amino acid with roles in protein synthesis and metabolism.
L-Asparaginyl-L-tyrosyl: A dipeptide with potential biological activity.
L-Tryptophyl-L-methionyl: Another dipeptide with distinct chemical properties.
Uniqueness
L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interfere with amino acid metabolism and protein synthesis makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
733021-30-2 |
|---|---|
分子式 |
C33H42N8O9S |
分子量 |
726.8 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N8O9S/c1-51-11-10-23(30(46)41-26(33(49)50)15-28(36)44)38-32(48)25(13-18-16-37-22-5-3-2-4-20(18)22)40-31(47)24(12-17-6-8-19(42)9-7-17)39-29(45)21(34)14-27(35)43/h2-9,16,21,23-26,37,42H,10-15,34H2,1H3,(H2,35,43)(H2,36,44)(H,38,48)(H,39,45)(H,40,47)(H,41,46)(H,49,50)/t21-,23-,24-,25-,26-/m0/s1 |
InChIキー |
ZWEJERQUIWVADF-GKKOWRRISA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
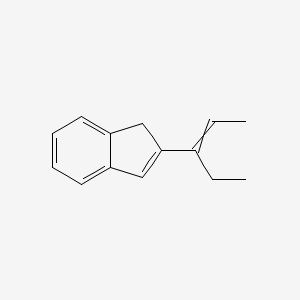
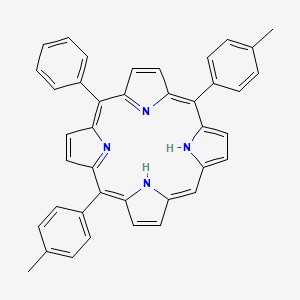
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)

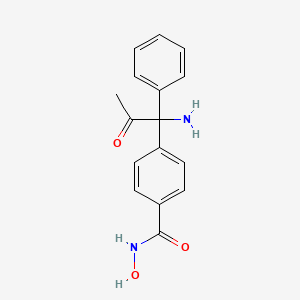

![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene](/img/structure/B12530263.png)
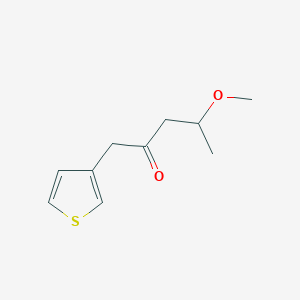
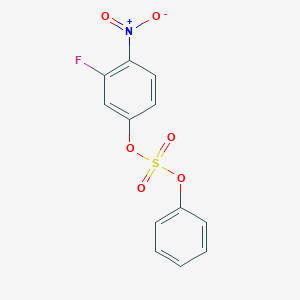
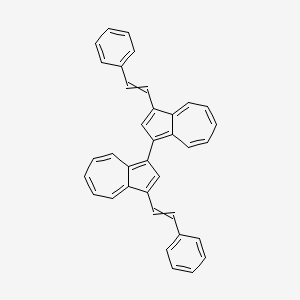
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
